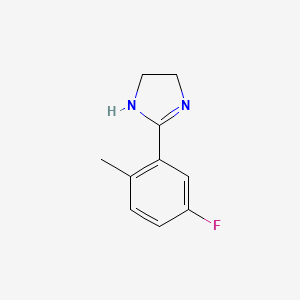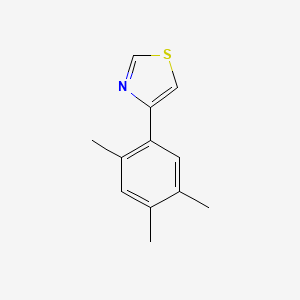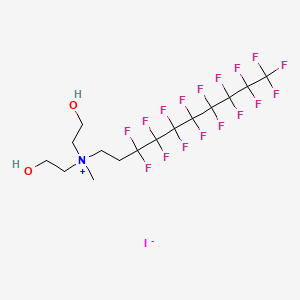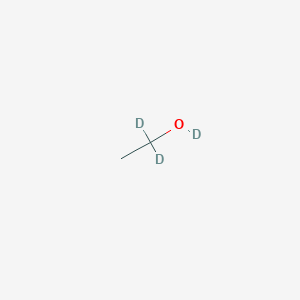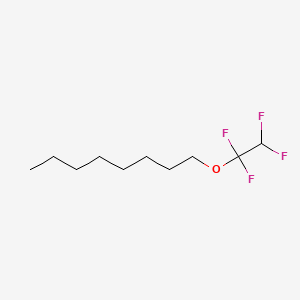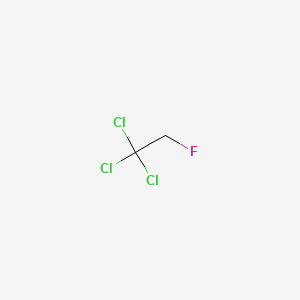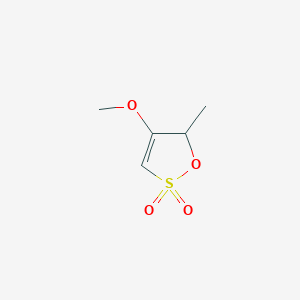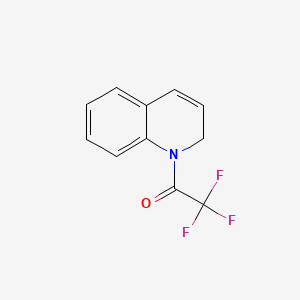
Quinoline, 1,2-dihydro-1-trifluoroacetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a trifluoroacetyl group to the 1,2-dihydroquinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1,2-dihydro-1-trifluoroacetylquinoline, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium .
For the specific synthesis of 1,2-dihydro-1-trifluoroacetylquinoline, a common route involves the reaction of 1,2-dihydroquinoline with trifluoroacetic anhydride under mild conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.
化学反应分析
Types of Reactions
Quinoline, 1,2-dihydro-1-trifluoroacetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its parent quinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, and sulfonyl groups .
科学研究应用
Quinoline, 1,2-dihydro-1-trifluoroacetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of quinoline, 1,2-dihydro-1-trifluoroacetyl-, like other quinoline derivatives, often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
1,2-Dihydroquinoline: Lacks the trifluoroacetyl group but shares the dihydro structure.
Trifluoroacetylquinoline: Contains the trifluoroacetyl group but not the dihydro structure.
Uniqueness
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is unique due to the presence of both the dihydro and trifluoroacetyl groups. This combination enhances its chemical reactivity and potential biological activity compared to its simpler counterparts .
属性
CAS 编号 |
30831-85-7 |
|---|---|
分子式 |
C11H8F3NO |
分子量 |
227.18 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-6H,7H2 |
InChI 键 |
BWLZUZVCVOPRLI-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=CC=CC=C2N1C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


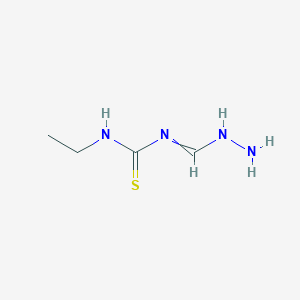
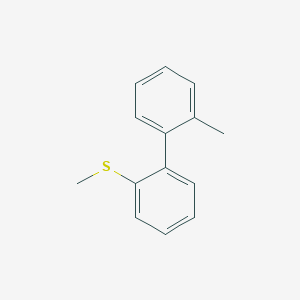

![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
